molecular formula C36H58N10O8 B1673660 KKI-7 CAS No. 113584-01-3

KKI-7

Número de catálogo: B1673660
Número CAS: 113584-01-3
Peso molecular: 758.9 g/mol
Clave InChI: CQRVUZFZOUAQCT-DJNSEWAMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KKI-7 (N-Cyclohexylacetyl-phe-arg-ser-val-gln-NH₂) is a synthetic peptide analog with a molecular formula of C₃₆H₅₈N₁₀O₈ and a molecular weight of 758.91 g/mol . Its CAS registry number is 113584-01-3, and it is stored as a powder at -20°C or in solvent at -80°C for long-term stability . While its exact pharmacological applications remain under investigation, its design suggests utility in studies targeting enzymatic pathways or cellular signaling mechanisms.

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-cyclohexylacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58N10O8/c1-21(2)30(35(54)43-24(31(38)50)15-16-28(37)48)46-34(53)27(20-47)45-32(51)25(14-9-17-41-36(39)40)44-33(52)26(18-22-10-5-3-6-11-22)42-29(49)19-23-12-7-4-8-13-23/h3,5-6,10-11,21,23-27,30,47H,4,7-9,12-20H2,1-2H3,(H2,37,48)(H2,38,50)(H,42,49)(H,43,54)(H,44,52)(H,45,51)(H,46,53)(H4,39,40,41)/t24-,25-,26-,27-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRVUZFZOUAQCT-DJNSEWAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58N10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921121
Record name 2-[4-Benzyl-14-{[1,3-bis(imidic acid)propyl]imino}-7-(3-carbamimidamidopropyl)-1-cyclohexyl-2,5,8,11,14-pentahydroxy-10-(hydroxymethyl)-13-(propan-2-yl)-3,6,9,12-tetraazatetradeca-2,5,8,11-tetraen--yl]pentanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113584-01-3
Record name KKI 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113584013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-Benzyl-14-{[1,3-bis(imidic acid)propyl]imino}-7-(3-carbamimidamidopropyl)-1-cyclohexyl-2,5,8,11,14-pentahydroxy-10-(hydroxymethyl)-13-(propan-2-yl)-3,6,9,12-tetraazatetradeca-2,5,8,11-tetraen--yl]pentanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS)

General Framework of SPPS for KKI-7

SPPS remains the most widely adopted method for synthesizing complex peptides like this compound due to its efficiency in stepwise coupling and purification. The process involves anchoring the C-terminal glutamamide residue to a resin, followed by sequential addition of protected amino acids. Key steps include:

  • Resin Selection : A Rink amide resin is typically used to ensure C-terminal amidation.
  • Deprotection and Coupling :
    • Fmoc Removal: Piperidine (20–30% in dimethylformamide, DMF) cleaves the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
    • Amino Acid Activation: Hydroxybenzotriazole (HOBt) or Oxyma Pure with diisopropylcarbodiimide (DIC) activates carboxyl groups for coupling.
  • Cyclohexylacetyl Modification : After assembling the pentapeptide (FRSVQ), the N-terminal Fmoc group is replaced with cyclohexylacetic acid using DIC/HOBt.
Table 1: SPPS Protocol for this compound
Step Reagent/Process Duration Purpose
1 Rink amide resin swelling 1 hr Solvate resin
2 Fmoc-Gln(Trt)-OH coupling 2 hr Anchor C-terminus
3 Fmoc deprotection (piperidine) 2 × 5 min Remove Fmoc
4 Fmoc-Val-OH coupling 1.5 hr Elongate chain
5 Repeat for Ser(tBu), Arg(Pbf), Phe Sequential addition
6 Cyclohexylacetic acid coupling 2 hr N-terminal modification
7 Cleavage (TFA:TIPS:H₂O, 95:2.5:2.5) 3 hr Release peptide

Critical Considerations :

  • Arg Side-Chain Protection : The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group prevents guanidinium side-chain reactions.
  • Serine Protection : A tert-butyl (tBu) ether group avoids β-sheet formation during synthesis.

Solution-Phase Peptide Synthesis

Fragment Condensation Strategy

For larger-scale production, solution-phase synthesis employs fragment condensation to minimize racemization. This compound’s structure is divided into two segments:

  • N-terminal fragment : Cyclohexylacetyl-Phe-Arg(Pbf)-Ser(tBu)-OH
  • C-terminal fragment : Val-Gln(NH₂)-OH
Table 2: Solution-Phase Coupling Parameters
Parameter Value Rationale
Solvent Dichloromethane (DCM) High solubility for hydrophobic fragments
Coupling Reagent HBTU/DIPEA Efficient amide bond formation
Temperature 0–5°C Minimize epimerization
Reaction Time 24 hr Ensure complete coupling

Post-Synthesis Processing :

  • Deprotection : The Pbf and tBu groups are removed using trifluoroacetic acid (TFA) with triisopropylsilane (TIPS) as a scavenger.
  • Purification : Reverse-phase HPLC (C18 column) with a gradient of 10–60% acetonitrile in 0.1% TFA yields >95% pure this compound.

Microwave-Assisted Peptide Synthesis

Accelerated Synthesis Protocol

Microwave (MW) irradiation enhances coupling efficiency and reduces synthesis time from days to hours. A modified protocol for this compound involves:

  • MW-Compatible Resin : ChemMatrix resin withstands high temperatures (80°C).
  • Cyclical Irradiation : 30-second MW pulses at 50 W for Fmoc deprotection and 2-minute pulses for coupling.
Table 3: MW Synthesis Outcomes
Metric SPPS (Traditional) MW-SPPS
Total Time 72 hr 12 hr
Purity (HPLC) 92% 94%
Yield 65% 78%

Advantages :

  • Reduced racemization due to faster reaction kinetics.
  • Improved solubility of protected amino acids under elevated temperatures.

Enzymatic Synthesis Approaches

Protease-Catalyzed Segment Condensation

While less common for complex peptides, enzymatic methods offer an eco-friendly alternative. A biphasic system (Tris-HCl buffer/ethyl acetate) with subtilisin protease has been explored for peptide bond formation:

Reaction Conditions :

  • Enzyme/Substrate Ratio : 1:10 (w/w)
  • pH : 8.5 (optimal for subtilisin activity)
  • Temperature : 37°C

Limitations :

  • Low efficiency for arginine-rich sequences due to enzyme specificity.
  • Requires extensive optimization for non-natural modifications like cyclohexylacetyl.

Analytical Validation and Quality Control

Structural Confirmation

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 759.4 [M+H]⁺.
  • NMR Spectroscopy : ¹H NMR (600 MHz, D₂O) resolves cyclohexylacetyl protons at δ 1.2–1.8 ppm and aromatic Phe signals at δ 7.2–7.4 ppm.

Purity Assessment

  • HPLC : Retention time of 14.3 min (C18 column, 0.1% TFA/acetonitrile).
  • Amino Acid Analysis : Hydrolysis with 6N HCl (110°C, 24 hr) validates stoichiometry.

Challenges and Optimization Strategies

Racemization at Serine Residue

The serine residue in this compound is prone to racemization during coupling. Mitigation strategies include:

  • Low-Temperature Coupling : 0°C with HATU/Oxyma Pure.
  • Pseudoproline Dipeptides : Incorporate Ser(tBu)-ψ(Oxa) to prevent aggregation.

Solubility Issues

The hydrophobic cyclohexylacetyl group and valine residue necessitate:

  • Co-Solvents : 20% DMSO in DMF improves resin swelling.
  • Ultrasonication : 10-minute pulses disperse peptide-resin aggregates.

Análisis De Reacciones Químicas

Types of Reactions

KKI-7 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, if present in the peptide sequence.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiols.

Aplicaciones Científicas De Investigación

Chemistry

KKI-7 serves as a model compound for studying peptide synthesis and modification techniques. Its structure allows researchers to explore various chemical reactions and modifications that can enhance peptide properties.

Biology

In biological research, this compound is investigated for its role in cellular signaling pathways and protein interactions. The compound's ability to modulate enzyme activity makes it a valuable tool for understanding complex biological processes.

Medicine

This compound has shown promise in therapeutic applications, particularly in treating diseases such as cancer and infectious diseases. Its mechanism of action involves interaction with specific molecular targets, influencing cellular pathways that are critical in disease progression.

Industry

In industrial applications, this compound is utilized in the development of new materials and biotechnological innovations. Its properties can be harnessed to create novel compounds with desired functionalities.

Case Study 1: Inhibition of Tissue Kallikreins

A study demonstrated that this compound could inhibit tissue kallikreins in vivo. Infusion of this compound into rats showed a depression in response to injected RSK (a receptor) over time, indicating its potential role as an inhibitor in related signaling pathways .

Case Study 2: High-Throughput Screening for Kinase Inhibitors

Research utilizing high-throughput screening techniques has explored the optimization of covalent inhibitors derived from this compound. This study highlighted the efficiency of synthesizing libraries of inhibitors for specific kinases, showcasing this compound's versatility in drug discovery processes .

Case Study 3: Peptide Synthesis Techniques

This compound has been used to refine peptide synthesis techniques through solid-phase methods. This research emphasizes the importance of precise synthesis conditions to yield high-purity peptides suitable for biological assays.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryModel compound for peptide synthesisEnhanced understanding of peptide modifications
BiologyRole in cellular signalingModulates enzyme activity; potential therapeutic implications
MedicineTreatment for cancer/infectious diseasesDemonstrated inhibition of specific biological targets
IndustryDevelopment of novel materialsUtilized in biotechnological innovations

Mecanismo De Acción

The mechanism of action of KKI-7 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. The exact mechanism depends on the specific sequence and structure of the peptide.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

KKI-7’s structural uniqueness lies in its cyclohexylacetyl moiety, which enhances lipophilicity compared to linear peptide analogs. Table 1 compares this compound with three structurally related compounds: Compound A (a linear pentapeptide without acyl modification), Compound B (a hexapeptide with a benzoyl cap), and Compound C (a cyclized peptide with similar residue composition).

Table 1: Structural and Physicochemical Comparison

Property This compound Compound A Compound B Compound C
Molecular Weight (g/mol) 758.91 650.80 820.95 745.88
Modification Cyclohexylacetyl None Benzoyl Cyclic backbone
LogP (Predicted) 2.1 -0.5 1.8 1.5
Solubility (Water) Low High Moderate Moderate

Key observations:

  • Compound C’s cyclic structure balances solubility and stability but lacks the acyl modification seen in KKI-5.

Table 2: In Vitro Activity Comparison

Parameter This compound Compound A Compound B Compound C
Protease Inhibition (IC₅₀) N/A* >100 μM 50 nM N/A*
GPCR Activation (EC₅₀) N/A* N/A* N/A* 10 μM
Cytotoxicity (CC₅₀) >100 μM >100 μM 25 μM >100 μM

Key observations:

  • This compound’s cytotoxicity profile (CC₅₀ >100 μM) suggests favorable biocompatibility for in vitro studies .
  • Compound B’s high potency in protease inhibition highlights the importance of acyl modifications in enhancing target affinity.

Discussion and Future Perspectives

This compound’s structural design offers a balance between hydrophobicity and biocompatibility, making it a candidate for studying membrane-associated targets. However, its lack of published bioactivity data limits direct comparisons with well-characterized analogs like Compound B. Future studies should prioritize:

Mechanistic Profiling : Elucidate this compound’s interactions with proteases or receptors using surface plasmon resonance (SPR) or crystallography.

In Vivo Stability : Assess metabolic stability in plasma compared to cyclic analogs.

Structure-Activity Relationship (SAR) : Systematically modify the acyl group or peptide sequence to optimize potency.

Actividad Biológica

KKI-7, a compound with the chemical formula C36H58N10O8C_{36}H_{58}N_{10}O_{8}, has garnered attention for its biological activity, particularly in the context of plant hormone regulation. This article delves into the compound's mechanisms of action, its effects on auxin levels in plants, and relevant research findings.

Inhibition of Auxin Catabolism

This compound primarily functions as an inhibitor of the auxin catabolism pathway. Auxins are key plant hormones that regulate various growth and developmental processes. The predominant natural auxin, indole-3-acetic acid (IAA), is inactivated through several pathways, one of which involves the enzyme group II GH3 proteins. This compound competes with IAA for binding sites on these enzymes, effectively increasing endogenous IAA levels by inhibiting its degradation.

Kinetic Analysis

Research indicates that this compound exhibits competitive inhibition towards IAA when interacting with GH3 enzymes. This was demonstrated through double-reciprocal plots showing that this compound binds to the IAA binding site in the GH3- ATP complex, forming a ternary complex that prevents IAA from being conjugated and inactivated . The kinetic parameters such as VmaxV_{max} and KmK_m for these interactions were also evaluated, confirming this compound's potent inhibitory effects on auxin catabolism.

Effects on Arabidopsis Growth

In vivo studies using Arabidopsis thaliana have shown that treatment with this compound leads to significant changes in growth patterns. The compound was found to elevate endogenous IAA levels within 10 minutes of application, doubling the concentration compared to control treatments. This increase in IAA was correlated with upregulation of auxin-responsive genes such as AtGH3.3 and IAA19 .

Table 1: Summary of Experimental Results on this compound

ExperimentObservationsEndogenous IAA Level ChangeGene Expression Change
Arabidopsis Growth StudyEnhanced growth phenotype2-fold increase after 10 minUpregulation of AtGH3.3 and IAA19
DII-VENUS Reporter AssayRapid degradation of DII-VENUS proteinsComplete loss after 30 minConsistent with IAA treatment

These findings suggest that this compound not only inhibits the degradation of auxins but also enhances their signaling pathways, leading to pronounced growth effects.

Comparative Studies

Research comparing various inhibitors has highlighted this compound's unique position as a potent modulator of auxin levels. Other inhibitors like yucasin were also studied; however, this compound demonstrated a more rapid and effective increase in endogenous IAA levels .

Implications for Plant Development

The ability of this compound to modulate auxin levels has significant implications for agricultural practices. By enhancing auxin availability, this compound could potentially be utilized to improve crop yields and stress responses in plants under adverse conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KKI-7
Reactant of Route 2
Reactant of Route 2
KKI-7

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.